![molecular formula C12H14N2O8 B15007576 [2-(2-Methoxy-5-nitrophenyl)-5-nitro-1,3-dioxan-5-yl]methanol](/img/structure/B15007576.png)
[2-(2-Methoxy-5-nitrophenyl)-5-nitro-1,3-dioxan-5-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-Methoxy-5-nitrophenyl)-5-nitro-1,3-dioxan-5-yl]methanol is a complex organic compound characterized by its unique structure, which includes methoxy, nitro, and dioxane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Methoxy-5-nitrophenyl)-5-nitro-1,3-dioxan-5-yl]methanol typically involves multi-step organic reactions. The starting materials often include 2-methoxy-5-nitrophenol and other reagents that facilitate the formation of the dioxane ring and the introduction of the nitro groups. Common reaction conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Methoxy-5-nitrophenyl)-5-nitro-1,3-dioxan-5-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often use reagents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy or nitro groups, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, [2-(2-Methoxy-5-nitrophenyl)-5-nitro-1,3-dioxan-5-yl]methanol is used as a precursor for synthesizing more complex molecules. It serves as a building block in organic synthesis and can be used to study reaction mechanisms.
Biology
In biological research, this compound may be used to investigate the effects of nitro and methoxy groups on biological activity. It can also be used in the development of new pharmaceuticals or as a probe in biochemical assays.
Medicine
In medicine, derivatives of this compound could potentially be developed into drugs with specific therapeutic effects. Research may focus on its antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it valuable for creating materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(2-Methoxy-5-nitrophenyl)-5-nitro-1,3-dioxan-5-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the methoxy group may influence the compound’s binding affinity to its targets. The dioxane ring provides structural stability and can affect the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
[2-(2-Methoxy-5-nitrophenyl)-1,3-dioxan-5-yl]methanol: Lacks the additional nitro group, which may affect its reactivity and applications.
[2-(2-Methoxyphenyl)-5-nitro-1,3-dioxan-5-yl]methanol: Similar structure but without the second nitro group, leading to different chemical properties.
[2-(2-Methoxy-5-nitrophenyl)-1,3-dioxan-5-yl]ethanol: The ethanol group instead of methanol can influence its solubility and reactivity.
Uniqueness
The presence of both methoxy and nitro groups in [2-(2-Methoxy-5-nitrophenyl)-5-nitro-1,3-dioxan-5-yl]methanol makes it unique compared to similar compounds
Properties
Molecular Formula |
C12H14N2O8 |
---|---|
Molecular Weight |
314.25 g/mol |
IUPAC Name |
[2-(2-methoxy-5-nitrophenyl)-5-nitro-1,3-dioxan-5-yl]methanol |
InChI |
InChI=1S/C12H14N2O8/c1-20-10-3-2-8(13(16)17)4-9(10)11-21-6-12(5-15,7-22-11)14(18)19/h2-4,11,15H,5-7H2,1H3 |
InChI Key |
SDUSWHVFLIPORE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2OCC(CO2)(CO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.